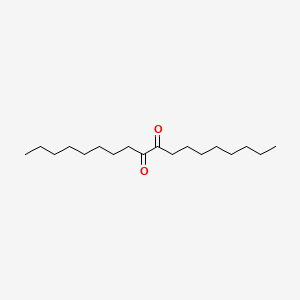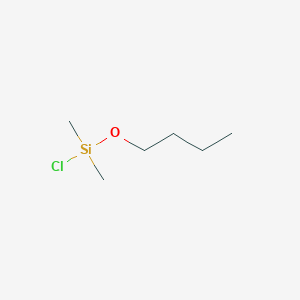
2-(Hydroxymethyl)-5-iodothiophene-3-carbaldehyde
Overview
Description
2-(Hydroxymethyl)-5-iodothiophene-3-carbaldehyde is an organic compound that belongs to the class of heterocyclic compounds known as thiophenes. Thiophenes are sulfur-containing five-membered aromatic rings that are widely used in organic synthesis and have various applications in pharmaceuticals, agrochemicals, and materials science. The presence of both hydroxymethyl and iodide functional groups on the thiophene ring makes this compound particularly interesting for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-5-iodothiophene-3-carbaldehyde typically involves the iodination of a thiophene derivative followed by formylation and hydroxymethylation. One common method starts with the iodination of 2-methylthiophene using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The resulting 2-iodo-5-methylthiophene is then subjected to formylation using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the 3-position. Finally, the hydroxymethyl group is introduced through a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and recycling of reagents to minimize waste and reduce costs. The choice of solvents, catalysts, and reaction conditions is also optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-5-iodothiophene-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Boronic acids, palladium catalysts, bases like potassium carbonate (K2CO3)
Major Products Formed
Oxidation: 2-(Carboxymethyl)-5-iodothiophene-3-carbaldehyde
Reduction: 2-(Hydroxymethyl)-5-iodothiophene-3-methanol
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Hydroxymethyl)-5-iodothiophene-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in cross-coupling reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-5-iodothiophene-3-carbaldehyde depends on its specific application. In chemical reactions, the iodide group serves as a leaving group, facilitating nucleophilic substitution reactions. The aldehyde and hydroxymethyl groups can undergo various transformations, enabling the compound to participate in a wide range of synthetic pathways. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, leading to potential therapeutic effects .
Comparison with Similar Compounds
2-(Hydroxymethyl)-5-iodothiophene-3-carbaldehyde can be compared with other similar compounds, such as:
2-(Hydroxymethyl)-5-bromothiophene-3-carbaldehyde: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and applications.
2-(Hydroxymethyl)-5-chlorothiophene-3-carbaldehyde:
2-(Hydroxymethyl)-5-fluorothiophene-3-carbaldehyde: The presence of a fluorine atom can significantly alter the compound’s reactivity and biological activity.
Properties
IUPAC Name |
2-(hydroxymethyl)-5-iodothiophene-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IO2S/c7-6-1-4(2-8)5(3-9)10-6/h1-2,9H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFORETXFTUGIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C=O)CO)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596570 | |
| Record name | 2-(Hydroxymethyl)-5-iodothiophene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185395-87-3 | |
| Record name | 2-(Hydroxymethyl)-5-iodothiophene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-([(Tert-butoxy)carbonyl]amino)-2-(4-methylcyclohexyl)acetic acid](/img/structure/B3048824.png)





